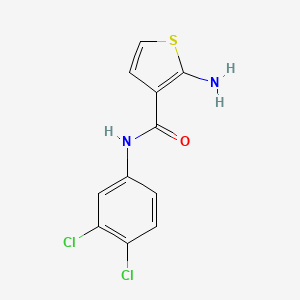
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine, also known as PEPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEPMM belongs to the class of morpholine derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and serotonin. 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has also been shown to interact with ion channels and receptors, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety. 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its anticonvulsant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine is also stable under standard laboratory conditions, which makes it suitable for long-term storage. However, there are also some limitations associated with 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has not been extensively tested in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine. One area of interest is the development of more potent and selective 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine analogs that can target specific neurotransmitter systems. Another direction is the investigation of 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to evaluate the safety and efficacy of 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine in humans, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anticonvulsant, anxiolytic, and neuroprotective properties make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesis Methods
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine can be synthesized by the reaction of 4-(4-pyridinylmethyl)morpholine with 2-phenylethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(2-phenylethyl)-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)6-7-18-15-20(12-13-21-18)14-17-8-10-19-11-9-17/h1-5,8-11,18H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLBTUZAOBOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-(4-pyridinylmethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6119786.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)
![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)